molecular formula C28H18 B14755240 7-(Naphthalen-1-yl)tetraphene CAS No. 2498-74-0

7-(Naphthalen-1-yl)tetraphene

Cat. No.: B14755240
CAS No.: 2498-74-0
M. Wt: 354.4 g/mol
InChI Key: RSAXKSGXULDTCJ-UHFFFAOYSA-N
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Description

7-(Naphthalen-1-yl)tetraphene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a tetraphene backbone with a naphthalene moiety attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Naphthalen-1-yl)tetraphene can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, a naphthalene-containing dibromo compound reacts with a tetraphene-based diboronic ester in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions using automated reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

7-(Naphthalen-1-yl)tetraphene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

7-(Naphthalen-1-yl)tetraphene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Naphthalen-1-yl)tetraphene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    Tetraphene: A polycyclic aromatic hydrocarbon with four fused benzene rings.

    1-Naphthylacetic acid: A naphthalene derivative with a carboxylic acid group.

Uniqueness

7-(Naphthalen-1-yl)tetraphene is unique due to its combination of a tetraphene backbone with a naphthalene moiety, providing distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics .

Properties

CAS No.

2498-74-0

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

7-naphthalen-1-ylbenzo[a]anthracene

InChI

InChI=1S/C28H18/c1-4-12-22-19(8-1)11-7-15-25(22)28-24-14-6-3-10-21(24)18-27-23-13-5-2-9-20(23)16-17-26(27)28/h1-18H

InChI Key

RSAXKSGXULDTCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=CC=CC=C5C4=CC6=CC=CC=C63

Origin of Product

United States

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